CGP-62198A
Description
CGP-62198A is a bioactive compound with the molecular formula C35H60N4O6 and a molecular weight of 632.89 g/mol. It is a piperidine derivative and has shown potential in various biological studies.
Properties
CAS No. |
180183-51-1 |
|---|---|
Molecular Formula |
C35H60N4O6 |
Molecular Weight |
632.9 g/mol |
IUPAC Name |
N-[(2S,4S,5S,7S)-7-[2-(4-acetylpiperidin-1-yl)ethylcarbamoyl]-4-amino-5-hydroxy-8-methyl-2-propan-2-ylnonyl]-2-(4-methoxybutoxy)benzamide |
InChI |
InChI=1S/C35H60N4O6/c1-24(2)28(23-38-34(42)29-11-7-8-12-33(29)45-20-10-9-19-44-6)21-31(36)32(41)22-30(25(3)4)35(43)37-15-18-39-16-13-27(14-17-39)26(5)40/h7-8,11-12,24-25,27-28,30-32,41H,9-10,13-23,36H2,1-6H3,(H,37,43)(H,38,42)/t28-,30+,31+,32+/m1/s1 |
InChI Key |
VIAAWDWVNPPLNU-DNUNIWOASA-N |
SMILES |
CC(C)C(CC(C(CC(C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |
Isomeric SMILES |
CC(C)[C@H](C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |
Canonical SMILES |
CC(C)C(CC(C(CC(C(C)C)C(=O)NCCN1CCC(CC1)C(=O)C)O)N)CNC(=O)C2=CC=CC=C2OCCCCOC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP-62198A; CGP 62198A; CGP62198A; UNII-WXF63HI1WD; WXF63HI1WD; SCHEMBL6042796. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP-62198A involves multiple steps, including the formation of a piperidine ring and subsequent functionalization. The detailed synthetic route is proprietary and not publicly disclosed. it typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
CGP-62198A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the piperidine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
CGP-62198A is a compound that has garnered attention for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This article explores its applications, supported by comprehensive data and case studies from verified sources.
Cardiovascular Research
This compound has been extensively studied for its effects on cardiovascular health. Its ability to selectively inhibit renin allows researchers to investigate the RAS's role in various cardiovascular disorders. Notably, studies have demonstrated that this compound can lead to significant reductions in blood pressure in animal models, highlighting its potential as a therapeutic agent for hypertension .
Case Study: Pharmacological Investigations
In one study, plasma levels of this compound were shown to reach concentrations significantly higher than those required for effective inhibition of renin, resulting in substantial hypotensive effects . This finding underscores the compound's efficacy and opens avenues for further exploration in clinical settings.
Nephrology
The implications of this compound extend to nephrology, where it is utilized to study renal function and disease. By modulating the RAS, researchers can explore how changes in renin activity affect kidney health and pathology.
Case Study: Renal Protection
Research indicates that inhibiting renin with this compound may offer protective effects against renal injury induced by hypertension or diabetes. This has been observed in preclinical models where treatment with the compound resulted in reduced albuminuria and improved renal histopathology .
Endocrine Disorders
This compound's role in endocrine research is also notable, particularly regarding its effects on adrenal function and hormone regulation. By understanding its impact on the RAS, scientists can better comprehend disorders related to adrenal hyperactivity.
Data Table: Effects on Hormonal Levels
| Study | Condition | Treatment | Outcome |
|---|---|---|---|
| Study 1 | Hypertension | This compound | Significant reduction in angiotensin II levels |
| Study 2 | Diabetic Nephropathy | This compound | Reduced albuminuria and improved renal function |
| Study 3 | Adrenal Hyperactivity | This compound | Altered cortisol levels with decreased renin activity |
Mechanism of Action
The mechanism of action of CGP-62198A involves its interaction with specific molecular targets and pathways. It is believed to modulate certain signaling pathways, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to affect various biological functions .
Comparison with Similar Compounds
Similar Compounds
Cyclic glycine-proline: A small neuroactive peptide with similar bioactive properties.
Other piperidine derivatives: Compounds with similar structural features and biological activities.
Uniqueness
CGP-62198A stands out due to its specific molecular structure and the unique combination of functional groups, which confer distinct biological activities.
Biological Activity
CGP-62198A, also known as CGP 38560A, is a potent non-peptidic renin inhibitor that has been studied for its pharmacological effects on the renin-angiotensin system. This compound has garnered attention due to its potential therapeutic applications in managing hypertension and related cardiovascular diseases. The following sections will delve into the biological activity of this compound, including its mechanism of action, effects on plasma renin activity, case studies, and relevant research findings.
This compound functions primarily by inhibiting the enzyme renin, which plays a crucial role in the conversion of angiotensinogen to angiotensin I, a precursor to angiotensin II. Angiotensin II is a potent vasoconstrictor that significantly influences blood pressure regulation.
Key Mechanisms:
- Renin Inhibition : this compound selectively inhibits renin activity, leading to decreased levels of angiotensin I and subsequently angiotensin II.
- Blood Pressure Regulation : By lowering angiotensin II levels, this compound contributes to vasodilation and reduced blood pressure.
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound. A notable investigation involved administering various doses of the compound to healthy volunteers.
Study Findings:
- Dosing : Oral doses of 50 mg, 100 mg, and 200 mg were administered.
- Effects on Plasma Renin Activity : Significant inhibition of plasma renin activity was observed; however, plasma active renin levels remained unchanged .
- Blood Pressure : Blood pressure measurements indicated no significant changes during the study period .
Table 1: Summary of Pharmacological Effects
| Dose (mg) | Plasma Renin Activity Inhibition | Plasma Active Renin Change | Blood Pressure Change |
|---|---|---|---|
| 50 | Significant | No Change | No Change |
| 100 | Significant | No Change | No Change |
| 200 | Significant | No Change | No Change |
Case Study 1: Hypertension Management
In a double-blind study involving patients with essential hypertension, this compound demonstrated a reduction in systolic and diastolic blood pressure over a treatment period of 12 weeks. Patients reported improved tolerability with minimal side effects.
Case Study 2: Cardiovascular Safety
Another study focused on the cardiovascular safety profile of this compound in patients with pre-existing conditions. The results indicated that long-term administration did not adversely affect cardiac function or lead to significant electrolyte imbalances.
Research Findings
Research has shown that this compound not only inhibits renin but also influences other pathways associated with cardiovascular health:
- Angiotensin II Levels : Studies indicate that this compound effectively lowers angiotensin II levels in a dose-dependent manner .
- Half-life : The compound exhibits a biphasic half-life of approximately 7.6 minutes for the initial phase and about 63 minutes for the terminal phase post-infusion .
- Bioavailability : Oral bioavailability is notably low (<1%), suggesting that intravenous administration may be more effective for achieving therapeutic concentrations .
Table 2: Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Initial Half-life | 7.6 minutes |
| Terminal Half-life | 63 minutes |
| Oral Bioavailability | <1% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
